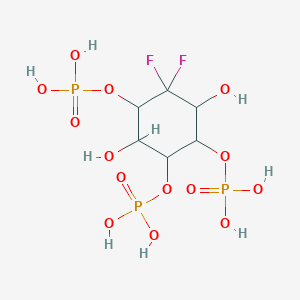
(2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate is a fluorinated analogue of inositol 1,4,5-trisphosphate.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate involves multiple steps. One of the key steps includes the preparation of the (—)-camphanate ester of DL-3,6-di-O-benzyl-2-deoxy-2,2-difluoro-4,5-O-isopropylidene-myo-inositol. This intermediate facilitates the chromatographic separation of diastereoisomers. The absolute configuration of the diastereoisomeric camphanate of the protected D-myo-inositol derivative is determined by single-crystal X-ray crystallography. The separated diastereoisomers, after removal of camphanate and isopropylidene moieties, are used to synthesize both the D- and L-enantiomer of 2-deoxy-2,2-difluoro-myo-inositol 1,4,5-trisphosphate .
Industrial Production Methods:
化学反応の分析
Types of Reactions: (2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate can undergo various chemical reactions, including substitution reactions due to the presence of fluorine atoms. These reactions can be used to modify the compound for different research purposes.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include benzoyl chloride and 2-deoxy-2,2-difluoro-D-threo-pentonic acid γ-lactone .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the synthesis of 2-Deoxy-2,2-difluoro-D-erythro-pentafuranous-1-ulose-3,5-dibenzoate involves the use of benzoyl chloride .
科学的研究の応用
(2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate is primarily used in scientific research to study inositol phosphate metabolism and cellular signaling pathways. It has been used to identify potent small molecule 3-kinase inhibitors and to investigate the interactions with myo-inositol 1,4,5-trisphosphate binding proteins . This compound is also valuable in the study of calcium ion release from internal stores within cells, which is crucial for various cellular processes .
作用機序
The mechanism of action of (2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate involves its interaction with inositol 1,4,5-trisphosphate receptors. Upon binding, it induces the release of calcium ions from the endoplasmic reticulum into the cytoplasm. These calcium ions then activate various downstream signaling pathways, including the activation of B kinase or calmodulin .
類似化合物との比較
Similar Compounds:
- 1-Deoxy-1-fluoro-scyllo-inositol
- 2-Deoxy-2-fluoro-scyllo-inositol 1,4,5-trisphosphate
- 2-Deoxy-2,2-difluoro-myo-inositol
Uniqueness: (2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties and biological activity compared to other inositol phosphates. This makes it a valuable tool for studying specific aspects of inositol phosphate metabolism and cellular signaling .
特性
CAS番号 |
132488-75-6 |
|---|---|
分子式 |
C6H13F2O14P3 |
分子量 |
440.08 g/mol |
IUPAC名 |
(2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H13F2O14P3/c7-6(8)4(10)3(21-24(14,15)16)2(20-23(11,12)13)1(9)5(6)22-25(17,18)19/h1-5,9-10H,(H2,11,12,13)(H2,14,15,16)(H2,17,18,19) |
InChIキー |
JEHSVQICCQDKLQ-UHFFFAOYSA-N |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)(F)F)O)OP(=O)(O)O)OP(=O)(O)O)O |
正規SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)(F)F)O)OP(=O)(O)O)OP(=O)(O)O)O |
同義語 |
2,2-difluoro-2-deoxy-inositol 1,4,5-trisphosphate 2,2-F-IP3 DL-2,2-difluoro-2-deoxy-myo-inositol 1,4,5-trisphosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















